molecular formula C9H18N2O3 B14890552 2-Methoxy-N-(2-morpholinoethyl)acetamide

2-Methoxy-N-(2-morpholinoethyl)acetamide

Cat. No.: B14890552
M. Wt: 202.25 g/mol
InChI Key: DQOPBICHYOAKBW-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-morpholinoethyl)acetamide is an organic compound with the molecular formula C9H18N2O3 It is characterized by the presence of a methoxy group, a morpholino group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-morpholinoethyl)acetamide typically involves the reaction of 2-morpholinoethylamine with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-N-(2-morpholinoethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets in biological systems. The morpholino group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The methoxy group may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-(2-morpholinoethyl)acetamide is unique due to its combination of a methoxy group and a morpholino group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

2-methoxy-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C9H18N2O3/c1-13-8-9(12)10-2-3-11-4-6-14-7-5-11/h2-8H2,1H3,(H,10,12)

InChI Key

DQOPBICHYOAKBW-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCN1CCOCC1

Origin of Product

United States

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